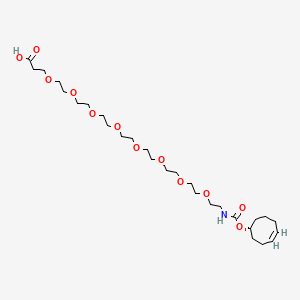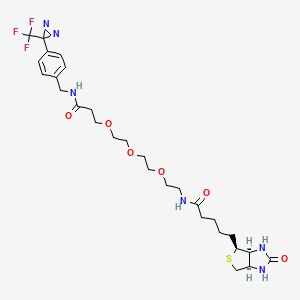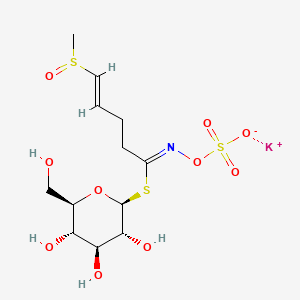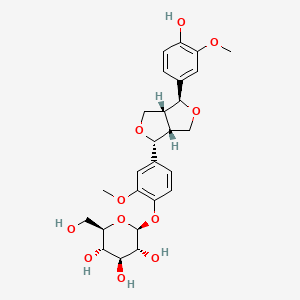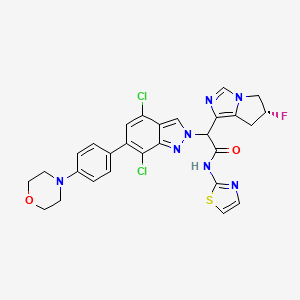
MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH is a camptothecin derivative used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . This compound is notable for its ability to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH involves multiple steps, including peptide coupling and cyclopropanation reactions . The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers . The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in ADCs .
Analyse Chemischer Reaktionen
Types of Reactions
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH is widely used in scientific research, particularly in the development of ADCs . Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates targeted drug delivery in cancer therapy, reducing off-target effects.
Medicine: Integral in the development of novel therapeutics for cancer treatment.
Industry: Employed in the large-scale production of ADCs and other bioconjugates.
Wirkmechanismus
The mechanism of action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH involves its role as a cleavable linker in ADCs . Upon reaching the target cancer cell, the linker is cleaved, releasing the cytotoxic drug . This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug . The molecular targets and pathways involved include the specific binding of the ADC to cancer cell antigens, followed by internalization and cleavage of the linker .
Vergleich Mit ähnlichen Verbindungen
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH is unique due to its specific structure and cleavable nature . Similar compounds include:
MC-Gly-Gly-Phe-Gly-Dxd: Another cleavable linker used in ADCs, but with different cleavage mechanisms and stability.
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Similar structure but lacks the cyclopropane moiety, affecting its stability and cleavage properties.
These comparisons highlight the unique properties of MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH, making it a valuable compound in ADC development .
Eigenschaften
Molekularformel |
C31H40N6O10 |
|---|---|
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
(2S)-2-cyclopropyl-2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C31H40N6O10/c38-23(9-5-2-6-14-37-27(42)12-13-28(37)43)32-16-24(39)33-18-26(41)36-22(15-20-7-3-1-4-8-20)30(44)34-17-25(40)35-19-47-29(31(45)46)21-10-11-21/h1,3-4,7-8,12-13,21-22,29H,2,5-6,9-11,14-19H2,(H,32,38)(H,33,39)(H,34,44)(H,35,40)(H,36,41)(H,45,46)/t22-,29-/m0/s1 |
InChI-Schlüssel |
SHKYFEZQVRQXHQ-ZTOMLWHTSA-N |
Isomerische SMILES |
C1CC1[C@@H](C(=O)O)OCNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
Kanonische SMILES |
C1CC1C(C(=O)O)OCNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)

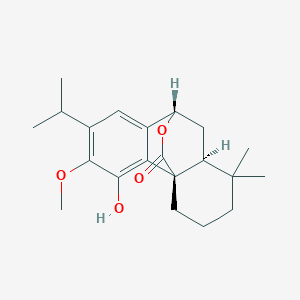
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)



